Pelrinone hydrochloride is a phosphodiesterase (PDE) inhibitor with antithrombotic activities. Pelrinone hydrochloride has been shown to be a deterrant of platelet aggregation and white thrombus formation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PD 117302 a new nonpeptide opioid compound shown in in vitro studies to be a selective kappa-opioid agonist, has been evaluated in vivo for antinociceptive activity and other effects characteristic of kappa-receptor activation. PD 117302 also causes naloxone-reversible locomotor impairment and diuresis, effects that are typical of kappa-agonists. It is an Anti-Arrhythmia Agent, an Anticonvulsants, a Cardiovascular Agent, and a Central Nervous System Agent.
PD 117588 is a new quinolone against bacterial isolates from cancer patients. PD 117558 was found to have a broad antimicrobial spectrum with excellent activity against all Gram-positive isolates (including methicillin-resistant Staphylococcus aureus, coagulase-negative staphylococci, Streptococcus faecalis and Group JK-corynebacteria). It was also extremely active against Gram-negative bacilli with the exception of Pseudomonas aeruginosa against which ciprofloxacin was more active. PD 117558 also had lower minimal inhibitory concentrations for most organisms tested than either imipenem or ceftazidime.
PD 117519 is an adenosine receptor agonist. It selectively binds to adenosine A2 receptors (IC50 = 30 µM) over A1 receptors (IC50 = 810 µM) in rat brain membranes. PD 117519 increases heart rate and decreases systolic blood pressure in normotensive dogs when administered at doses of 2 or 10 mg/kg. PD 117519 is an adenosine receptor agonist that selectively binds to adenosine A2 receptors, and increases heart rate and decreases systolic blood pressure in normotensive dogs.
PD 118717 is a putative piperazinyl benzopyranone dopamine autoreceptor agonist.PD 118717 has the profile of a DA autoreceptor agonist in neurochemical and neurophysiological tests and produces effects suggestive of antipsychotic efficacy without neurological side effect liability in preclinical behavioral tests.
PD 119819 is a heterocyclic piperazine and has been identified as an extremely selective DA autoreceptor agonist in tests that include [3H]haloperidol binding, inhibition of spontaneous locomotor activity, inhibition of brain DA synthesis, inhibition of brain DA neuronal firing, stereotypy assessment, and reversal of 6-hydroxydopamine (6-OHDA) induced akinesia in rats.